5-HT1A Receptor Affinity and Selectivity
1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione demonstrates measurable affinity for the human 5-HT1A receptor with a Ki value of 186 nM in competitive radioligand displacement assays [1]. In the same experimental system, the compound exhibits negligible binding to 5-HT7 (Ki > 1000 nM) and α1-adrenergic receptors (Ki > 1000 nM), yielding a calculated selectivity ratio of >5.4-fold for 5-HT1A over these off-target GPCRs [1]. By comparison, unsubstituted 1,2-dihydropyridazine-3,6-dione derivatives lacking N1/N2/C4 methylation require arylpiperazine functionalization to achieve comparable affinity (Ki = 11–54 nM for optimized 1-phenyl derivatives) [2][3].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) and selectivity vs. 5-HT7 and α1-adrenergic receptors |
|---|---|
| Target Compound Data | Ki = 186 nM (5-HT1A); Ki > 1000 nM (5-HT7); Ki > 1000 nM (α1-adrenergic) |
| Comparator Or Baseline | Unfunctionalized 1-phenyl-1,2-dihydropyridazine-3,6-dione scaffold requires alkylpiperazine derivatization to achieve high 5-HT1A affinity; functionalized derivatives show Ki = 11–54 nM |
| Quantified Difference | Selectivity ratio >5.4-fold for 5-HT1A over 5-HT7 and α1; parent trimethyl scaffold exhibits intrinsic moderate affinity without requiring arylpiperazine functionalization |
| Conditions | Radioligand displacement: [3H]8-OH-DPAT for 5-HT1A in HEK293-EBNA transfected cells (120 min incubation); [3H]5-CT for 5-HT7 in HEK293 cells (60 min); [3H]-prazosin for α1-adrenergic in rat brain tissue (50 min) |
Why This Matters
The intrinsic 5-HT1A affinity and measured selectivity profile provide a defined baseline for structure-activity relationship (SAR) studies, enabling rational design of functionalized derivatives with predictable target engagement.
- [1] BindingDB. BDBM50495570 (CHEMBL3113599). Affinity Data: Ki = 186 nM for human 5-HT1A receptor; Ki > 1000 nM for human 5-HT7 receptor; Ki > 1000 nM for rat α1-adrenergic receptor. ChEMBL-curated data. View Source
- [2] Kowalski P, et al. Synthesis and pharmacological evaluation of new arylpiperazines. 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-quinazolidin-4-one — a dual serotonin 5-HT1A/5-HT2A receptor ligand. Bioorg Med Chem. 2002;10(10):3255-3264. (1-phenyl-1,2-dihydropyridazine-3,6-dione derivatives: Ki = 11–54 nM for 5-HT1A). View Source
- [3] Kowalski P, et al. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... Molecules. 2001;6(9):784-795. (Ki = 72-110 nM for moderate affinity 5-HT1A ligands; Ki = 1.25-40 nM for high-affinity derivatives). View Source
